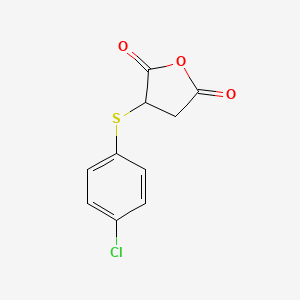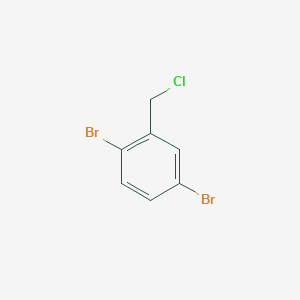
1,4-Dibromo-2-(chloromethyl)benzene
Descripción general
Descripción
1,4-Dibromo-2-(chloromethyl)benzene is a chemical compound with the molecular formula C7H5Br2Cl. It has a molecular weight of 284.38 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 1,4-Dibromo-2-(chloromethyl)benzene is 1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
1,4-Dibromo-2-(chloromethyl)benzene has a predicted boiling point of 300.2±27.0 °C and a predicted density of 1.902±0.06 g/cm3 . It is stored at a temperature of 2-8 °C .Aplicaciones Científicas De Investigación
Synthesis of Other Chemical Compounds
“1,4-Dibromo-2-(chloromethyl)benzene” is often used as a starting material in the synthesis of other chemical compounds . Its unique structure, which includes bromine and chlorine substituents, allows it to undergo various chemical reactions to form new compounds .
Pharmaceuticals and Agrochemicals
This compound finds its application in the pharmaceutical and agrochemical industries . Although the specific use is not mentioned, it’s likely used in the synthesis of drugs or agrochemicals due to its reactive halogen groups.
Material Science Research
Beyond the realms of pharmaceuticals and agrochemicals, “1,4-Dibromo-2-(chloromethyl)benzene” finds its place as a versatile tool in material science research . Its unique chemical properties, including the presence of bromine and chlorine substituents, enable the creation of novel materials with tailored characteristics .
Reactions at the Benzylic Position
The presence of a halogen (chlorine) at the benzylic position (next to the aromatic ring) makes “1,4-Dibromo-2-(chloromethyl)benzene” interesting for reactions at the benzylic position . Depending on the conditions, these reactions can follow different pathways, leading to a variety of products .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1,4-Dibromo-2-(chloromethyl)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the benzene ring .
Mode of Action
1,4-Dibromo-2-(chloromethyl)benzene undergoes a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom from the benzylic position to form succinimide (SH). Then, the benzylic radical reacts with NBS to form 1,4-Dibromo-2-(chloromethyl)benzene .
Biochemical Pathways
The biochemical pathway involved in the reaction of 1,4-Dibromo-2-(chloromethyl)benzene is the free radical bromination . This pathway involves the generation of a free radical at the benzylic position, which then reacts with a bromine atom to form the brominated compound .
Result of Action
The result of the action of 1,4-Dibromo-2-(chloromethyl)benzene is the formation of a brominated compound at the benzylic position . This can potentially alter the chemical properties of the benzene ring, leading to changes in its reactivity and interactions with other molecules.
Action Environment
The action of 1,4-Dibromo-2-(chloromethyl)benzene can be influenced by various environmental factors. For instance, the presence of different solvents can affect the reaction rate and the formation of the product . Additionally, temperature can also play a crucial role, as it can influence the reaction kinetics and the thermodynamic stability of the product .
Propiedades
IUPAC Name |
1,4-dibromo-2-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPAXZAOBJZEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604422 | |
| Record name | 1,4-Dibromo-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
642091-49-4 | |
| Record name | 1,4-Dibromo-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



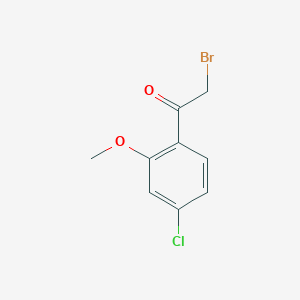
![3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one](/img/structure/B3032870.png)
methanone](/img/structure/B3032871.png)

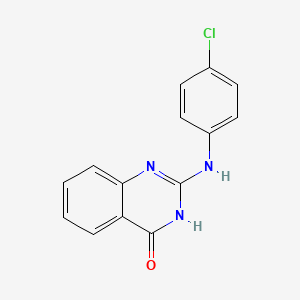
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)
![{[(2-Bromoethyl)sulfanyl]methyl}benzene](/img/structure/B3032877.png)
![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)
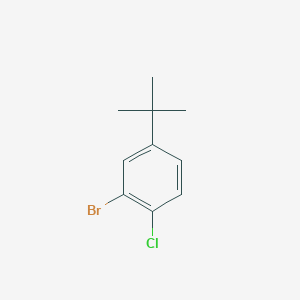

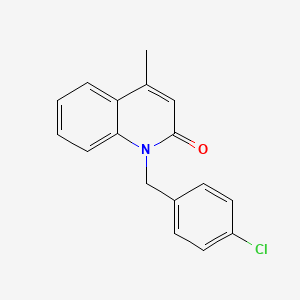
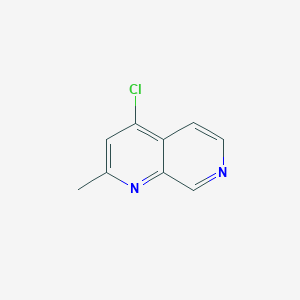
methanone](/img/structure/B3032887.png)
